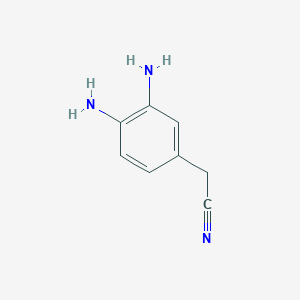
2-(3,4-diaminophenyl)acetonitrile
Vue d'ensemble
Description
2-(3,4-diaminophenyl)acetonitrile: is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two amino groups at the 1 and 2 positions, and a cyanomethyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(3,4-diaminophenyl)acetonitrile can be synthesized through several methods. One common approach involves the nitration of 2,4-dinitroaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids. The resulting 2,4-dinitroaniline is then reduced using hydrogen sulfide in the presence of ammonium hydroxide to yield 1,2-diamino-4-nitrobenzene . The nitro group is subsequently converted to a cyanomethyl group through a Sandmeyer reaction, involving the use of copper(I) cyanide.
Industrial Production Methods: Industrial production of 1,2-diamino-4-cyanomethylbenzene often involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization and distillation to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4-diaminophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.
Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,2-Dinitro-4-cyanomethylbenzene.
Reduction: 1,2-Diamino-4-aminomethylbenzene.
Substitution: Halogenated or sulfonated derivatives of 1,2-diamino-4-cyanomethylbenzene.
Applications De Recherche Scientifique
Chemistry: 2-(3,4-diaminophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers
Biology and Medicine: In biological research, 1,2-diamino-4-cyanomethylbenzene is used as a building block for the synthesis of bioactive molecules, such as enzyme inhibitors and receptor agonists. Its derivatives have shown potential in the development of pharmaceuticals for treating various diseases .
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in the development of materials with specific properties, such as thermal stability and chemical resistance .
Mécanisme D'action
The mechanism of action of 1,2-diamino-4-cyanomethylbenzene and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyanomethyl group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules .
Comparaison Avec Des Composés Similaires
1,2-Diaminobenzene: Lacks the cyanomethyl group, making it less versatile in chemical modifications.
4-Aminobenzonitrile: Contains a single amino group and a nitrile group, offering different reactivity and applications.
1,2-Diamino-4-nitrobenzene: Contains a nitro group instead of a cyanomethyl group, leading to different chemical properties and reactivity
Uniqueness: 2-(3,4-diaminophenyl)acetonitrile is unique due to the presence of both amino and cyanomethyl groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-(3,4-diaminophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYBYNIJLWRVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














